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Compound of Interest

Compound Name: 4-Bromo-7-fluoro-1H-indazole

Cat. No.: B1528436 Get Quote

An In-depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole: Structure, Properties,

Synthesis, and Applications in Drug Discovery

Abstract
4-Bromo-7-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest

to the scientific and drug development communities. As a substituted indazole, it belongs to a

class of molecules recognized as a "privileged scaffold" in medicinal chemistry due to their

wide range of biological activities.[1][2] This guide provides a comprehensive technical

overview of 4-Bromo-7-fluoro-1H-indazole, detailing its molecular structure, physicochemical

properties, representative synthesis protocols, and critical applications as a versatile building

block in the design of novel therapeutic agents. The strategic placement of bromo and fluoro

substituents offers unique opportunities for synthetic elaboration and modulation of

pharmacological properties, making it a valuable intermediate in the development of kinase

inhibitors and other targeted therapies.[3][4]

Introduction: The Significance of the Indazole
Scaffold
The indazole core, a bicyclic aromatic structure composed of a fused benzene and pyrazole

ring, is a cornerstone in modern medicinal chemistry.[2] This scaffold is prevalent in numerous

biologically active compounds, demonstrating a vast spectrum of pharmacological properties

including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][4] The U.S. FDA has
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approved several indazole-containing drugs, such as Pazopanib, a multi-kinase inhibitor for

treating renal cell carcinoma, underscoring the therapeutic relevance of this molecular

framework.[1] Substituted indazoles like 4-Bromo-7-fluoro-1H-indazole are highly sought-

after as intermediates because the halogen atoms provide versatile handles for synthetic

modification, enabling chemists to systematically explore chemical space and optimize drug

candidates for potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties
The fundamental characteristics of 4-Bromo-7-fluoro-1H-indazole are critical for its

application in synthesis and drug design. Its identity is defined by a unique combination of

structural features and physical properties.

Molecular Structure:

The molecule consists of a 1H-indazole core with a bromine atom substituted at position 4 and

a fluorine atom at position 7.

Table 1: Core Physicochemical Data for 4-Bromo-7-fluoro-1H-indazole

Property Value Source(s)

Molecular Formula C₇H₄BrFN₂ [5][6]

Molecular Weight 215.02 g/mol [5]

CAS Number 1186334-63-3 [5]

Appearance Colorless crystal [6]

Melting Point 97-98 °C [6]

Boiling Point 321.6 °C (Predicted) [6]

Density 1.859 g/cm³ (Predicted) [6]

Solubility
Soluble in organic solvents

(e.g., ethanol, DMF)
[6]

Synthesis and Mechanistic Considerations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.benchchem.com/product/b1528436?utm_src=pdf-body
https://www.benchchem.com/product/b1528436?utm_src=pdf-body
https://www.benchchem.com/product/b1528436?utm_src=pdf-body
https://www.3wpharm.com/product/76376.html
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.3wpharm.com/product/76376.html
https://www.3wpharm.com/product/76376.html
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.chembk.com/en/chem/4-Bromo-7-fluoro-1H-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of substituted indazoles often begins with appropriately functionalized aniline

precursors. A common and effective strategy involves diazotization followed by an

intramolecular cyclization. The following protocol is a representative, multi-step synthesis

adapted from established methodologies for preparing similar indazole derivatives.[7]

Representative Synthesis Workflow
The logical flow from a commercially available starting material to the final product involves

three key transformations: selective bromination, cyclization to form the indazole ring, and a

final deprotection step.

Step 1: Regioselective Bromination Step 2: Ring Closure (Cyclization) Step 3: Deprotection

3-Fluoro-2-methylaniline
(Starting Material)

4-Bromo-3-fluoro-2-methylaniline
(Intermediate 1)

  NBS, Acetonitrile   Protected Indazole
(Intermediate 2)

  1. Acetic Anhydride
  2. Isoamyl Nitrite   4-Bromo-7-fluoro-1H-indazole

(Final Product)
  K₂CO₃, MeOH/H₂O  

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Bromo-7-fluoro-1H-indazole.

Experimental Protocol (Representative)
Disclaimer: This protocol is illustrative and based on general procedures for analogous

compounds.[7] Researchers should consult primary literature and perform appropriate reaction

optimization and safety assessments.

Step 1: Bromination of 3-Fluoro-2-methylaniline

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel equipped with a

magnetic stirrer and thermometer.

Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.

Causality: Low temperature is crucial to control the reaction rate and prevent over-

bromination or side reactions.
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Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature

remains stable.

Causality: NBS is a selective and easy-to-handle electrophilic brominating agent, ideal for

activating aromatic rings.

Stir the reaction for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to

neutralize any remaining NBS.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure via Diazotization

The crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent such

as toluene.

Acetic acid is added, followed by heating the mixture.

Causality: Acetic acid serves as both a solvent and a catalyst for the subsequent

diazotization and cyclization.

Isoamyl nitrite (1.2 eq) is added dropwise at an elevated temperature (e.g., 110 °C).

Causality: Isoamyl nitrite is an efficient diazotizing agent that converts the aniline's amino

group into a diazonium salt in situ. The high temperature facilitates the intramolecular

cyclization onto the adjacent methyl group to form the indazole ring.

After the reaction is complete (monitored by TLC), the solvent is removed under vacuum.

The resulting intermediate is often an N-acylated indazole if acetic anhydride was used for

protection.

Step 3: Deprotection
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The crude protected indazole from the previous step is suspended in a mixture of methanol

and water.

Potassium carbonate (K₂CO₃) (2.0 eq) is added, and the mixture is stirred at room

temperature for several hours.

Causality: The basic conditions hydrolyze the acetyl protecting group from the indazole

nitrogen, yielding the desired 1H-tautomer.

Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum

to obtain the final product, 4-Bromo-7-fluoro-1H-indazole.

Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard

analytical workflow involves spectroscopic and spectrometric techniques.
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Synthesized Product

Sample Preparation
(Dissolve in CDCl₃ or DMSO-d₆)

¹H & ¹⁹F NMR Spectroscopy Mass Spectrometry (e.g., GC-MS)

Structural Confirmation

Chemical Shifts,
Coupling Constants

Purity Assessment

Molecular Ion Peak,
Isotopic Pattern

Click to download full resolution via product page

Caption: Standard workflow for the analytical validation of 4-Bromo-7-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Aromatic protons will appear as multiplets in the downfield region (typically 7.0-

8.5 ppm). The N-H proton will be a broad singlet, the position of which can vary.

¹⁹F NMR: A singlet or doublet (due to coupling with an adjacent proton) is expected,

confirming the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the

molecular weight of 215.02.
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A key validation point is the presence of an M+2 peak of nearly equal intensity to the M⁺

peak, which is the characteristic isotopic signature of a molecule containing one bromine

atom (⁷⁹Br and ⁸¹Br isotopes).

Role in Drug Discovery and Medicinal Chemistry
4-Bromo-7-fluoro-1H-indazole is not typically an active pharmaceutical ingredient itself but

rather a high-value building block for creating more complex drug candidates.[6]

Synthetic Handle for Elaboration: The bromine atom at the C4 position is a prime site for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, or amine

groups to build molecular complexity and explore structure-activity relationships (SAR).

Modulation of Physicochemical Properties: The fluorine atom at the C7 position significantly

influences the molecule's properties. It can increase metabolic stability by blocking potential

sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and

modulate the acidity (pKa) of the nearby N-H group, which can be critical for target

engagement.[8]

Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in

many kinase inhibitors. The N-H and pyrazole nitrogen atoms can form crucial hydrogen

bonds with the kinase hinge region. The bromo and fluoro substituents allow for the

attachment of other pharmacophoric groups to occupy adjacent pockets, thereby improving

potency and selectivity.
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Caption: The role of 4-Bromo-7-fluoro-1H-indazole in a typical drug discovery pipeline.

Safety and Handling
Proper handling of 4-Bromo-7-fluoro-1H-indazole is essential due to its potential hazards.[6]

Table 2: GHS Hazard Information
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Pictogram Signal Word Hazard Statement(s)

alt text Warning

H302: Harmful if swallowed.[9]

[10] H315: Causes skin

irritation.[9][10] H319: Causes

serious eye irritation.[9][10]

H335: May cause respiratory

irritation.[9]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a laboratory coat.[6][9]

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within

a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]

Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or

smoke when using this product. Wash hands thoroughly after handling.[9][10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion
4-Bromo-7-fluoro-1H-indazole stands out as a strategically designed chemical intermediate

with significant utility for researchers in medicinal chemistry and drug development. Its

combination of a privileged indazole core with synthetically versatile bromo and fluoro

substituents makes it an invaluable tool for constructing novel molecules with therapeutic

potential. A thorough understanding of its properties, synthesis, and safe handling procedures

enables its effective application in the complex, multi-step process of discovering next-

generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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